molecular formula C21H16O6 B1254036 Resomycin B

Resomycin B

カタログ番号 B1254036
分子量: 364.3 g/mol
InChIキー: VNRWFBMFEVWOID-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Resomycin B is a natural product found in Bacteria and Streptomyces with data available.

科学的研究の応用

Bleomycin in Lung Fibrosis Research

Bleomycin (BLM), a drug used for various neoplasms, is widely used in experimental settings to induce lung fibrosis in animals. It offers a pattern similar to patients undergoing chemotherapy, characterized by inflammation, epithelial cell injury, and other changes. This model is pivotal for understanding pulmonary fibrosis mechanisms and potential molecular targets for treatment (Della Latta et al., 2015).

Respirable Powder Formulation for Pulmonary Fibrosis Model

A study developed a respirable powder formulation of bleomycin for creating a pulmonary fibrosis animal model. This study is significant for drug discovery, particularly in identifying antifibrotic drug candidates (Aoki et al., 2012).

Understanding Bleomycin's Mechanism: DNA and Chromosome Damage

Research on bleomycin has focused on its DNA damaging capabilities, particularly in clinical chemotherapy for cancer treatment. It induces single- and double-strand breaks in DNA, contributing to our understanding of its genotoxicity in mammalian cells (Bolzán & Bianchi, 2018).

Investigating Bleomycin's Antitumor Activity

Studies have also delved into the antitumor properties of bleomycin, examining its efficacy against lymphomas, head and neck cancers, and germ-cell tumors. These investigations are crucial for developing more potent and less toxic therapeutic agents (Chen & Stubbe, 2005).

Exploring New Formulations and Delivery Systems

Recent research has also explored different formulations and targeted delivery systems for bleomycin, aiming to enhance its therapeutic efficacy and reduce side effects like lung fibrosis. These advancements are vital for expanding the clinical usage of bleomycin-based therapeutics (Yu et al., 2016).

特性

分子式

C21H16O6

分子量

364.3 g/mol

IUPAC名

methyl 5,7-dihydroxy-2-methyl-6,11-dioxo-3,4-dihydrotetracene-1-carboxylate

InChI

InChI=1S/C21H16O6/c1-9-6-7-10-12(15(9)21(26)27-2)8-13-17(19(10)24)20(25)16-11(18(13)23)4-3-5-14(16)22/h3-5,8,22,24H,6-7H2,1-2H3

InChIキー

VNRWFBMFEVWOID-UHFFFAOYSA-N

正規SMILES

CC1=C(C2=CC3=C(C(=C2CC1)O)C(=O)C4=C(C3=O)C=CC=C4O)C(=O)OC

同義語

resomycin B

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Resomycin B
Reactant of Route 2
Resomycin B
Reactant of Route 3
Reactant of Route 3
Resomycin B
Reactant of Route 4
Resomycin B
Reactant of Route 5
Resomycin B
Reactant of Route 6
Resomycin B

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。